molecular formula C23H25ClN2O4 B5264940 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride

カタログ番号: B5264940
分子量: 428.9 g/mol
InChIキー: GBJNLFUFOBWTDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2011 and has since been used in various scientific research applications.

作用機序

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to decreased excitability and neurotransmitter release. This mechanism of action has been shown to be effective in reducing pain and seizures in animal models.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on neuronal activity and neurotransmitter release. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, and increase the release of GABA, a major inhibitory neurotransmitter. This compound has also been shown to reduce the activity of nociceptive neurons, leading to decreased pain sensitivity.

実験室実験の利点と制限

One advantage of using 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride in lab experiments is its selectivity for T-type calcium channels. This allows researchers to study the specific effects of blocking these channels without affecting other calcium channels. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.

将来の方向性

There are several future directions for the study of 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride. One potential application is in the treatment of chronic pain and neuropathic pain in humans. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another potential application is in the treatment of epilepsy, particularly absence seizures. This compound has shown efficacy in animal models, and further studies are needed to determine its potential as a treatment for epilepsy. Finally, this compound may have potential as a sleep aid, and further studies are needed to determine its effects on sleep in humans.
Conclusion
This compound is a selective T-type calcium channel blocker that has shown promising results in various scientific research applications. Its mechanism of action involves the reduction of neuronal excitability and neurotransmitter release, leading to decreased pain sensitivity and seizure activity. While there are limitations to its use in lab experiments, this compound has several potential future directions for the treatment of pain, epilepsy, and sleep disorders.

合成法

The synthesis of 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride involves the reaction of 3-(4-bromobenzyl)-8-ethoxy-2H-chromen-2-one with piperazine in the presence of a base. The resulting intermediate is then reacted with phosgene to form the final product, this compound hydrochloride. The yield of this synthesis method is approximately 25%.

科学的研究の応用

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride has been used in various scientific research applications, including the study of pain, epilepsy, and sleep disorders. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. This compound has also been studied for its potential use in the treatment of absence seizures and as a sleep aid.

特性

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-8-ethoxychromen-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4.ClH/c1-2-28-20-10-6-9-18-15-19(23(27)29-21(18)20)22(26)25-13-11-24(12-14-25)16-17-7-4-3-5-8-17;/h3-10,15H,2,11-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJNLFUFOBWTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。